

initial screening of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

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Compound of Interest

Compound Name: 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1274626

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An In-Depth Technical Guide to the Initial Screening of **3,4,7-Trimethyl-1H-indole-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides a comprehensive framework for the initial in vitro screening of a novel compound, **3,4,7-Trimethyl-1H-indole-2-carboxylic acid**. Given the well-documented anticancer, antimicrobial, and anti-inflammatory potential of the indole scaffold, this guide outlines a tiered screening cascade to efficiently evaluate the therapeutic promise of this specific molecule. Detailed experimental protocols for primary assays in each of these therapeutic areas are provided, along with data presentation templates and visualizations of key signaling pathways that are often modulated by indole derivatives. This document is intended to serve as a practical resource for researchers initiating the pharmacological investigation of this and similar novel chemical entities.

Introduction to 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a small molecule belonging to the indole-2-carboxylic acid family. The indole nucleus is a key structural motif in many biologically active compounds. The strategic placement of three methyl groups and a carboxylic acid moiety on the indole ring suggests the potential for diverse biological interactions.

Physicochemical Properties

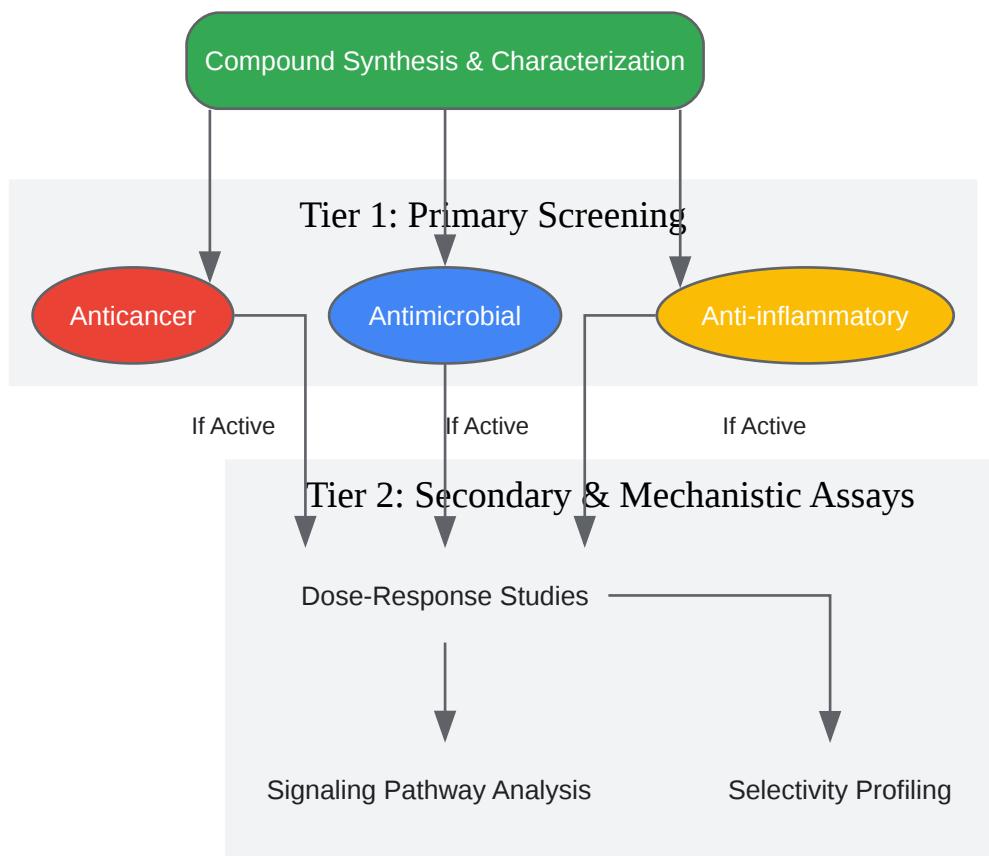
A summary of the basic physicochemical properties of **3,4,7-Trimethyl-1H-indole-2-carboxylic acid** is presented in Table 1.

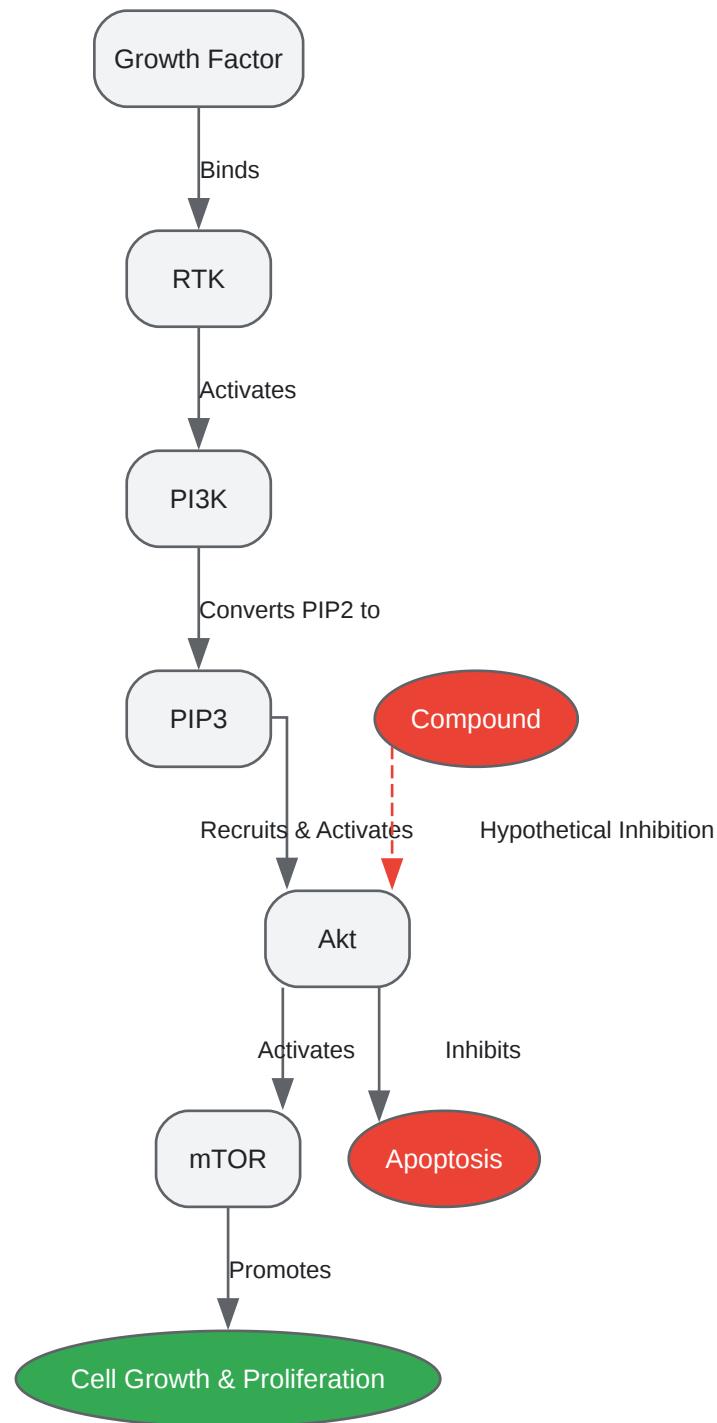
Property	Value
Molecular Formula	C ₁₂ H ₁₃ NO ₂
Molecular Weight	203.24 g/mol
SMILES	Cc1ccc(C)c2c(C)c([nH]c12)C(O)=O
InChI Key	XFNONUNNILCXRU-UHFFFAOYSA-N

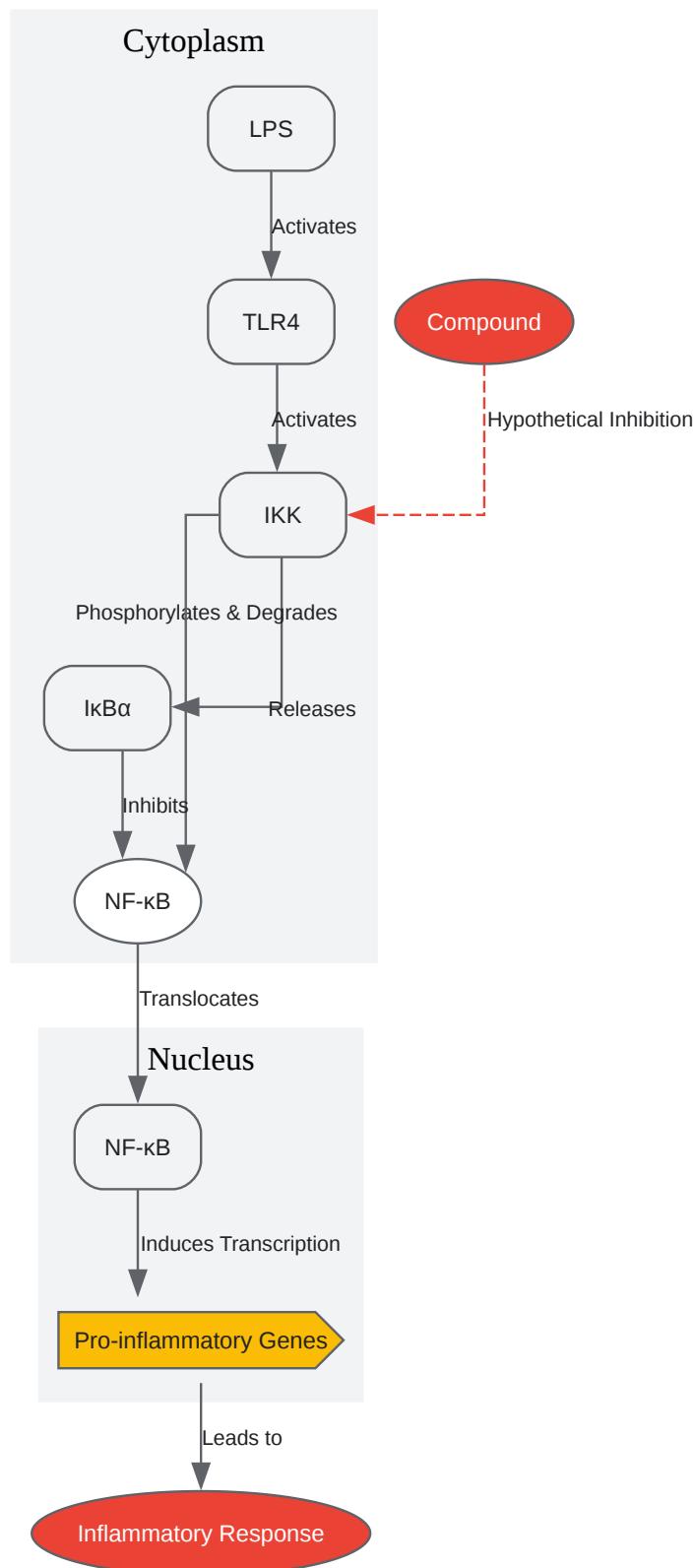
Data sourced from publicly available chemical databases.

Proposed Initial Screening Workflow

An efficient initial screening process is crucial for the early assessment of a novel compound's therapeutic potential. A tiered approach, starting with broad primary screens and progressing to more specific assays, is recommended.





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